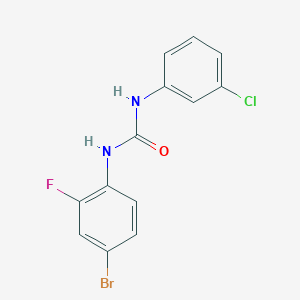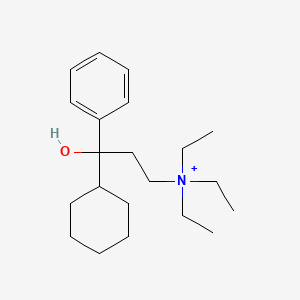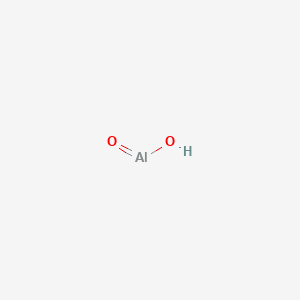
2'-deoxy-2'-fluoroadenosine 5'-(trihydrogen diphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) is a synthetic nucleotide analog. It is structurally similar to adenosine but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) typically involves multiple steps:
Fluorination: The introduction of the fluorine atom at the 2’ position of the ribose sugar. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated ribose is then coupled with adenine to form 2’-deoxy-2’-fluoroadenosine.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to form the trihydrogen diphosphate ester. This can be achieved using phosphoramidite chemistry or other phosphorylation reagents.
Industrial Production Methods
Industrial production of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Hydrolysis: The diphosphate ester can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The adenine moiety can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can react with the fluorine atom under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Hydrolysis yields 2’-deoxy-2’-fluoroadenosine and inorganic phosphate.
Oxidation/Reduction: Oxidation can lead to the formation of adenine derivatives, while reduction can yield dihydroadenine compounds.
科学的研究の応用
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the role of fluorinated nucleotides.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a reagent in biochemical research.
作用機序
The mechanism of action of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) involves its incorporation into nucleic acids. The fluorine atom at the 2’ position alters the conformation and stability of the nucleic acid, affecting processes such as replication and transcription. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine 5’-(trihydrogen diphosphate): Lacks the fluorine atom, resulting in different biochemical properties.
2’-Fluoro-2’-deoxyuridine 5’-(trihydrogen diphosphate): Contains a uracil base instead of adenine, leading to different applications and mechanisms of action.
2’-Deoxy-2’-fluoroinosine 5’-(trihydrogen diphosphate): Contains an inosine base, affecting its interaction with enzymes and nucleic acids.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) imparts unique properties, such as increased resistance to enzymatic degradation and altered hydrogen bonding patterns. These characteristics make it particularly valuable in antiviral and anticancer research, as well as in the development of stable nucleic acid-based therapeutics.
特性
CAS番号 |
68357-16-4 |
|---|---|
分子式 |
C10H14FN5O9P2 |
分子量 |
429.19 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O9P2/c11-5-7(17)4(1-23-27(21,22)25-26(18,19)20)24-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
InChIキー |
SYZPLSDXCWMVQL-QYYRPYCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
同義語 |
2'-DE-2'-FLADDP 2'-deoxy-2'-fluoroadenosine 5'-diphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)












